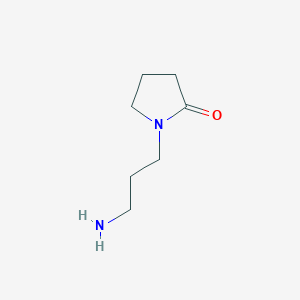
Ciclocreatina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Cyclocreatine is used as a model compound to study creatine metabolism and its analogs.
Medicine: Cyclocreatine has shown promise in treating creatine transporter deficiency and certain types of cancer, such as prostate cancer
Industry: Cyclocreatine is used in the development of therapeutic agents targeting creatine metabolism.
Mecanismo De Acción
Cyclocreatine exerts its effects by inhibiting creatine kinase, an enzyme that plays a crucial role in cellular energy metabolism . By inhibiting this enzyme, cyclocreatine disrupts the energy balance within cells, leading to reduced cell proliferation and impaired tumor growth . The molecular targets and pathways involved include the creatine transporter (SLC6A8) and the creatine kinase-phosphocreatine system .
Análisis Bioquímico
Biochemical Properties
Cyclocreatine is capable of entering brain cells independently of the creatine transporter . Once inside the cells, cyclocreatine is phosphorylated to phosphocyclocreatine . This process sets up a cyclocreatine/phosphocyclocreatine system in the brain .
Cellular Effects
In in vitro mouse hippocampal slices, cyclocreatine did not increase the creatine content, but was taken up as such and then phosphorylated to phosphocyclocreatine . Unlike creatine, cyclocreatine did not delay the disappearance of the evoked synaptic potentials during anoxia in hippocampal slices .
Molecular Mechanism
The molecular mechanism of cyclocreatine involves its uptake into cells and subsequent phosphorylation to phosphocyclocreatine . This uptake is largely blocked by inactivation of the creatine transporter, however, some cyclocreatine is taken up and phosphorylated even after such inactivation .
Temporal Effects in Laboratory Settings
Over time, cyclocreatine is taken up by cells and phosphorylated to form phosphocyclocreatine . This process occurs even after the inactivation of the creatine transporter, suggesting that cyclocreatine can enter cells independently of this transporter .
Dosage Effects in Animal Models
In mice with creatine transporter deficiency, treatment with cyclocreatine led to the detection of brain cyclocreatine and cyclocreatine phosphate after 9 weeks . This was in contrast to the same mice treated with creatine or placebo . Cyclocreatine-treated mice also exhibited a profound improvement in cognitive abilities .
Metabolic Pathways
Cyclocreatine is involved in a unique metabolic pathway where it is taken up by cells and phosphorylated to form phosphocyclocreatine . This process is independent of the creatine transporter .
Transport and Distribution
Cyclocreatine is transported into cells independently of the creatine transporter . Once inside the cells, it is phosphorylated to form phosphocyclocreatine .
Métodos De Preparación
Cyclocreatine can be synthesized through various methods. One common synthetic route involves the reaction of cyanamide with ethylenediamine to form ethylenediamine acetonitrile, which is then cyclized to produce cyclocreatine . The reaction conditions typically involve temperatures ranging from 0 to 20°C . Industrial production methods focus on optimizing yield and safety, often using improved synthetic routes and intermediates .
Análisis De Reacciones Químicas
Cyclocreatine undergoes several types of chemical reactions, including:
Oxidation: Cyclocreatine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imino group in cyclocreatine.
Substitution: Substitution reactions can occur at the imino group or the acetic acid moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Cyclocreatine is unique compared to other creatine analogs due to its ability to bypass the creatine transporter and directly enter cells . Similar compounds include:
Creatine: The natural form of the compound, used in energy metabolism.
Phosphocreatine: A phosphorylated form of creatine, used as an energy reservoir in cells.
Guanidinoacetate: A precursor in the biosynthesis of creatine.
Cyclocreatine’s uniqueness lies in its ability to inhibit creatine kinase and its potential therapeutic applications in treating creatine transporter deficiency and cancer .
Propiedades
IUPAC Name |
2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZIUVRYRVYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188889 | |
| Record name | Cyclocreatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35404-50-3 | |
| Record name | Cyclocreatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclocreatine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclocreatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Imino-1-imidazolidineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOCREATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6732XGX1RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:
- Spectroscopic Data: Cyclocreatine can be analyzed using various techniques, including NMR and mass spectrometry. For instance, 31P-NMR can differentiate between cyclocreatine and phosphocyclocreatine in cells. [] A specific and sensitive assay for cyclocreatine utilizes its reaction with an aged aqueous solution of Na2[Fe(CN)5NH3] under alkaline conditions. This reaction yields a blue product measurable at 605 nm with a molar absorption coefficient (ε) of 4,400 M−1 cm−1. []
A: While the provided research does not specifically address material compatibility, the focus lies on biological systems. Regarding stability, phosphocyclocreatine is described as "extremely stable," persisting in muscle long after cyclocreatine withdrawal from the diet. [, ] This stability contrasts with phosphocreatine, which undergoes continuous degradation to an inactive cyclic lactam. []
ANone: The provided research does not delve into computational chemistry or modeling studies specifically for cyclocreatine.
A: Phosphocyclocreatine, the phosphorylated form of cyclocreatine, exhibits significant stability in vivo, persisting in tissues like muscle even after dietary cyclocreatine is removed. [, ] This contrasts with phosphocreatine's continuous degradation. [] Regarding formulation, one study explored the use of electropolymerized poly(o-phenylenediamine) molecularly imprinted polymers for creating impedimetric sensors to determine cyclocreatine phosphate levels in plasma. []
ANone: The research provides insights into the PK/PD of cyclocreatine.
- Absorption and Distribution: Cyclocreatine is readily absorbed after oral administration and distributes to various tissues, including muscle, heart, and brain. [, ] It can cross the blood-brain barrier, although less efficiently than its analog, homocyclocreatine. [, ]
- Metabolism: The primary metabolic pathway involves phosphorylation by creatine kinase to form phosphocyclocreatine. [, ]
- Excretion: While specific excretion pathways are not extensively discussed, the decrease in brain cyclocreatine levels with a half-life of 17-28 days after diet removal suggests an active elimination process. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















